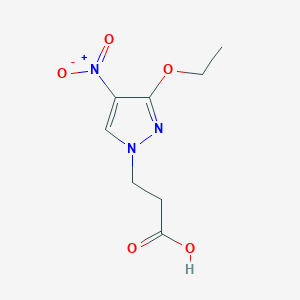![molecular formula C19H18ClN3O4 B2505397 2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005127-40-1](/img/structure/B2505397.png)
2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" is a complex organic molecule that appears to be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with chlorophenyl and pyridyl groups, which are known to exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, which may include the formation of heterocyclic rings, substitutions, and optimizations of reaction conditions to improve yields and selectivity. For instance, the synthesis of quinazoline diones, as mentioned in paper , involves the substitution of hydrogen atoms with various moieties to test for biological activity. Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using computational methods such as Density Functional Theory (DFT). These studies provide detailed information on bond lengths, bond angles, and the overall geometry of the molecule. For example, the molecular structure and spectroscopic data of a pyrazoline derivative were obtained from DFT calculations in paper . Such analysis is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These properties influence how the compound participates in chemical reactions, including its potential as a hypotensive agent as seen in paper . The electronic spectrum and potential energy distribution of normal modes of vibrations provide additional insights into the reactivity of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with chlorophenyl and pyridyl groups can be diverse, depending on their molecular structure. The vibrational spectra, NMR chemical shifts, and electronic properties are typically characterized using spectroscopic techniques and quantum mechanical calculations, as demonstrated in papers and . These properties are essential for understanding the behavior of the compound in different environments and can help predict its solubility, stability, and interaction with other molecules.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing novel compounds, including derivatives of pyrroloisoxazole, through various chemical reactions. These synthesis efforts aim to explore the chemical properties and potential applications of these compounds in different scientific domains. For example, Jain, Nagda, and Talesara (2006) reported on the synthesis and antimicrobial screening of novel azaimidoxy compounds, which could serve as potential chemotherapeutic agents. This study highlights the chemical versatility and potential biological applications of compounds related to pyrroloisoxazole derivatives (Jain, Nagda, & Talesara, 2006).
Potential Therapeutic Applications
The compound and its derivatives have been evaluated for their potential therapeutic applications. For instance, Badru, Anand, and Singh (2012) synthesized a series of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones and evaluated them for anti-stress activity, suggesting the potential of pyrroloisoxazole derivatives as lead molecules for the development of anti-stress agents (Badru, Anand, & Singh, 2012).
Material Science Applications
In the field of materials science, the photoluminescent properties of conjugated polymers containing pyrrolo[3,4-c]pyrrole units have been investigated. Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers and copolymers with potential applications in electronic devices due to their strong photoluminescence and high photochemical stability (Beyerlein & Tieke, 2000).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds structurally related to 2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione. For example, Sheikh, Ingle, and Juneja (2009) synthesized 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones and evaluated them for antibacterial efficacy, highlighting the potential of these compounds as antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-pyridin-4-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-11-10-22-18(24)15-16(12-6-8-21-9-7-12)23(27-17(15)19(22)25)14-4-2-13(20)3-5-14/h2-9,15-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYZGPMKGMCXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)

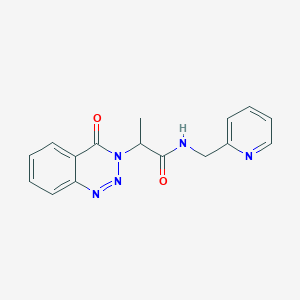
![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505325.png)
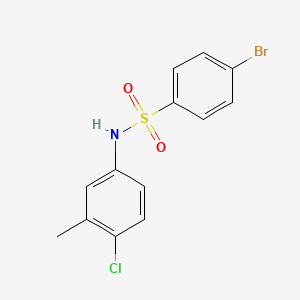
![2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505328.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505329.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505330.png)
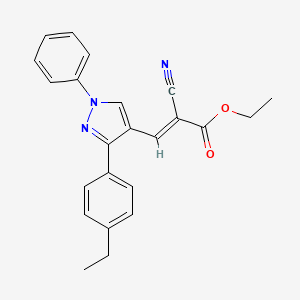
![1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone](/img/structure/B2505332.png)
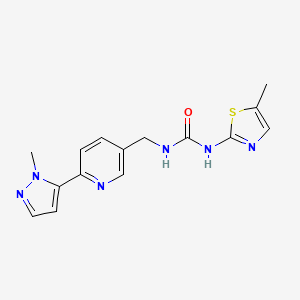
![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)
